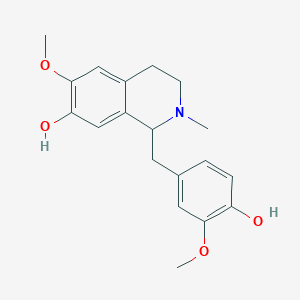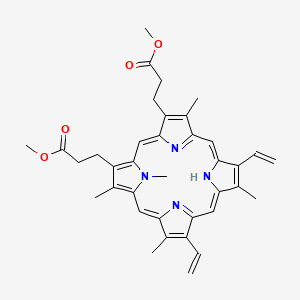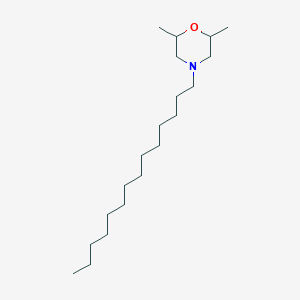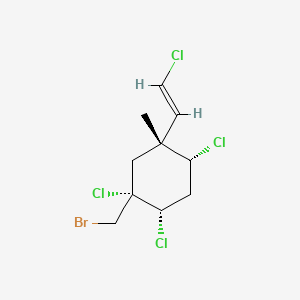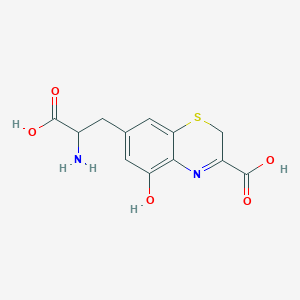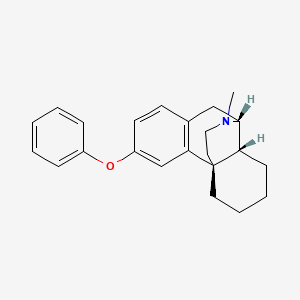
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of friedelin, which is commonly found in various plant species, including those from the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families . (3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol has garnered interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol can be synthesized through the reduction of friedelin (friedelan-3-one). The reduction process typically involves the use of sodium metal, which produces friedelan-3alpha-ol as the major product . Alternatively, lithium aluminum hydride or sodium borohydride can be used, although these reagents may yield different stereoisomers .
Industrial Production Methods
Industrial production of friedelan-3alpha-ol often involves extraction from natural sources. Common solvents used for extraction include methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Soxhlet extraction is a widely used method for obtaining friedelin and its derivatives . Recent advancements have also explored the use of genetically engineered yeast to produce friedelin through CRISPR/Cas9 technology and gene overexpression plasmids .
Chemical Reactions Analysis
Types of Reactions
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form friedelin (friedelan-3-one).
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal, lithium aluminum hydride, and sodium borohydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Friedelin (friedelan-3-one).
Reduction: this compound.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol has numerous scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant defense mechanisms and ecological interactions.
Medicine: Investigated for its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol exerts its effects through various molecular targets and pathways. For instance, it has been shown to modulate the AMPK-mTOR signaling pathway, which is crucial for autophagy and cellular metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Friedelin (friedelan-3-one): The oxidized form of friedelan-3alpha-ol, known for its similar pharmacological properties.
Friedelan-3beta-ol: Another stereoisomer of friedelan-3alpha-ol, produced through reduction with different reagents.
Friedelin methyl ether: A derivative with enhanced anti-inflammatory activity.
Uniqueness
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol is unique due to its specific stereochemistry, which influences its biological activity and pharmacological properties. Its ability to modulate multiple signaling pathways and its diverse range of bioactivities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H52O |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,4R,4aS,6aS,6bR,8aR,14aS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22?,23?,24?,26+,27+,28-,29+,30-/m0/s1 |
InChI Key |
XCDQFROEGGNAER-PPGXERKRSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCC2[C@@]1(CCC3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O |
Synonyms |
3beta-friedelinol epi-friedelinol epifriedelanol friedelanol friedelinol friedelinol, (3beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


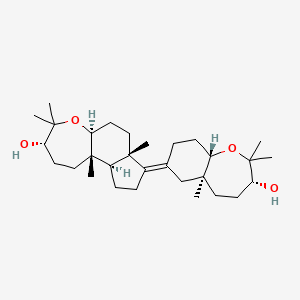
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255651.png)

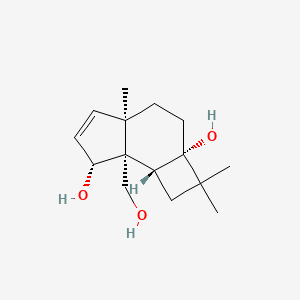
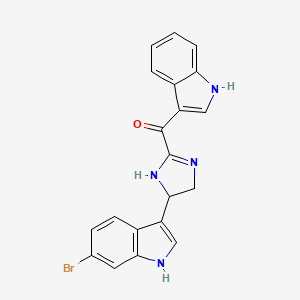

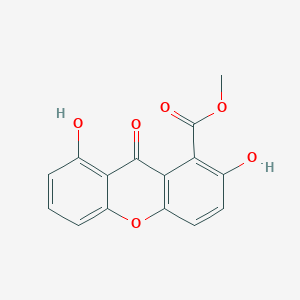
![(2Z)-2-[(2R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-(3-hydroxypropyl)-4-methyl-3-[(3E,5E)-4-methyl-6-[(1R,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]hexa-3,5-dienyl]cyclohexylidene]propanal](/img/structure/B1255661.png)
